U-46619 -

U-46619

Catalog Number: EVT-1545736
CAS Number:
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983;224(1): 108-117; Biochem J 1984;222(1):103-110)
Synthesis Analysis

The synthesis of U-46619 involves several chemical steps that typically start from simpler organic compounds. One common method includes the use of thiophenecarbonyl derivatives, which undergo specific reactions to yield U-46619. The detailed synthesis often involves the formation of key intermediates that are subsequently modified through various organic reactions, including acylation and cyclization processes. For instance, non-amidino N2-thiophenecarbonyl derivatives have been reported to exhibit inhibitory effects on thrombin and factor Xa, indicating a potential pathway for synthesizing U-46619 with specific functional groups that enhance its biological activity .

Molecular Structure Analysis

U-46619 has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its function as a thromboxane A2 analogue. The molecular formula for U-46619 is C21H28O5S, and its structure features a bicyclic system with multiple functional groups that facilitate receptor binding and activity. The structural data indicate that U-46619's design allows it to effectively mimic the natural ligand thromboxane A2, which is crucial for its role in inducing vasoconstriction and other physiological effects .

Chemical Reactions Analysis

U-46619 participates in various chemical reactions primarily involving receptor binding and subsequent signal transduction pathways. When introduced into biological systems, U-46619 binds to thromboxane A2 receptors on vascular smooth muscle cells, leading to a series of intracellular events that increase calcium ion concentration. This increase in calcium levels results in vasoconstriction and enhanced contractile responses in vascular tissues . The technical details of these reactions include the measurement of contraction amplitudes in isolated tissue strips, where U-46619's effectiveness can be quantified through concentration-response curves.

Mechanism of Action

The mechanism of action for U-46619 involves its interaction with thromboxane A2 receptors, which are G-protein coupled receptors located on the surface of various cell types, including vascular smooth muscle cells. Upon binding to these receptors, U-46619 activates intracellular signaling cascades that lead to an increase in intracellular calcium levels through phospholipase C activation and subsequent release from the endoplasmic reticulum. This calcium influx prompts muscle contraction and vasoconstriction . The data suggest that U-46619's effects can be modulated by various pharmacological agents that target different components of this signaling pathway.

Physical and Chemical Properties Analysis

U-46619 exhibits distinct physical and chemical properties that are relevant for its application in scientific research. It is a solid compound at room temperature with solubility in organic solvents commonly used in laboratory settings. The melting point and boiling point data indicate stability under standard laboratory conditions, making it suitable for various experimental procedures. The compound's reactivity profile suggests it can participate in typical organic reactions without significant degradation .

Applications

U-46619 has several important applications in scientific research, particularly in studies related to cardiovascular physiology and pharmacology. It is widely used as a tool to investigate the roles of thromboxane A2 in vasoconstriction, platelet aggregation, and other cardiovascular functions. Additionally, U-46619 has been utilized in experimental models to explore potential therapeutic approaches for conditions such as hypertension and heart disease by examining its effects on vascular smooth muscle contraction and endothelial function . Furthermore, its ability to modulate signaling pathways makes it valuable for studying cellular responses related to vascular health and disease.

Introduction to U-46619: Chemical and Pharmacological Identity

Structural Characterization of U-46619 as a Thromboxane A2 Mimetic

U-46619 (chemical name: (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid; molecular formula: C21H34O4; molecular weight: 350.5 Da) is a stable synthetic analog of thromboxane A2 (TXA2) and prostaglandin H2 (PGH2) [2] [9]. Its core structure features a bicyclic oxabicyclo[2.2.1]heptane ring system that replaces the inherently unstable oxane-oxetane moiety of native TXA2. This modification incorporates a stable epoxide bridge between C9 and C11, effectively mimicking the strained oxetane ring of TXA2 while conferring remarkable chemical stability [6] [9]. The molecule retains two critical side chains:

  • An upper hydroxylated side chain with a C1-C8 aliphatic structure ending in a carboxylic acid group
  • A lower side chain featuring a C1-C8 hydrocarbon tail with a C3 hydroxyl group and E-double bond configuration

Table 1: Structural Comparison of U-46619 and Thromboxane A2

Structural FeatureU-46619Native TXA2Functional Significance
C9-C11 BridgeStable epoxy bridge (oxabicycloheptane)Unstable oxane-oxetane systemMimics ring strain while resisting hydrolysis
C1 Carboxyl GroupPresentPresentEssential for receptor binding affinity
C15 Hydroxyl Group(S)-configuration(S)-configurationCritical for agonist potency
Side Chain Double Bonds5Z,13E configuration5Z,13E configurationMaintains bioactive conformation
Half-life (pH 7.4, 37°C)Hours to days30 secondsEnables in vitro experimentation

U-46619 exerts its pharmacological effects primarily through thromboxane-prostanoid (TP) receptor agonism. Upon binding to TP receptors (both TPα and TPβ isoforms), it triggers Gq-mediated activation of phospholipase C, leading to inositol trisphosphate (IP3)-dependent calcium mobilization from intracellular stores [4] [9]. Simultaneously, it activates RhoA/Rho kinase (ROCK) signaling through G12/13 coupling, which inhibits myosin light chain phosphatase, enhancing vascular smooth muscle contraction [9] [10]. A distinctive action observed in coronary vasculature is its inhibition of calcium-activated potassium (KCa) channels when applied externally (50-150 nM), reducing channel open probability by 15-80% – a mechanism contributing to its vasoconstrictive effects [1].

Historical Development: Synthesis and Early Pharmacodynamic Profiling

U-46619 was first synthesized in 1975 by Bundy and colleagues as part of efforts to develop stable endoperoxide analogs for prostaglandin research [2] [6]. Its design specifically addressed the chemical instability of native TXA2 (half-life ≈30 seconds in aqueous media), which severely limited experimental investigations of thromboxane biology. Early pharmacological characterization established U-46619 as a potent vasoconstrictor and platelet aggregator with unique receptor selectivity:

Key milestones in its development include:

  • 1981: Coleman et al. demonstrated U-46619's selective thromboxane-mimetic activity across isolated smooth muscle preparations, showing potent contraction of guinea-pig lung strips, dog saphenous vein, and rat/rabbit aortae, while being inactive on tissues responsive to PGE2 or PGF [3]. This established its TP receptor selectivity.
  • 1985: Discovery that U-46619 paradoxically stimulates vascular prostacyclin (PGI2) synthesis in rat aorta – an effect dependent on extracellular calcium and blocked by verapamil, suggesting complex vascular feedback mechanisms [5].
  • 1987: Quantitative receptor studies using radiolabeled [3H]U-46619 confirmed specific binding to human platelet membranes (Kd ≈32 nM), providing direct evidence of thromboxane receptor interaction [6].

Table 2: Key Milestones in U-46619 Research

YearDevelopmentSignificance
1975Initial synthesis by BundyFirst stable TXA2/PGH2 analog
1981Selective TP agonism demonstrated in smooth muscle bioassays [3]Established receptor specificity
1985Calcium-dependent stimulation of PGI2 synthesis [5]Revealed complex vascular feedback mechanism
1992Inhibition of coronary KCa channels elucidated [1]Identified novel ion channel mechanism in vasoconstriction
2002Activation of ERK1/2 via TPα/TPβ receptors confirmed [7]Defined mitogenic signaling pathways

The transition to molecular pharmacology revealed U-46619's ability to activate extracellular signal-regulated kinases (ERK-1 and ERK-2) in HEK 293 cells expressing TPα and TPβ receptors, linking TP receptor activation to mitogenic signaling pathways [4] [7]. Its potency was quantified with an EC50 of 35 nM for TP receptor activation, confirming its status as a high-affinity agonist [4] [7].

Comparative Analysis of U-46619 with Endogenous Thromboxane A2 and Prostaglandin H2

U-46619 serves as both a TXA2 mimetic and PGH2 analog, sharing functional properties while differing significantly in stability and receptor selectivity:

Biochemical StabilityThe defining advantage of U-46619 over endogenous eicosanoids is its chemical stability. While TXA2 undergoes rapid hydrolysis to inactive TXB2 (t1/2 ≈30 seconds in physiological buffers), U-46619 maintains structural integrity for hours, enabling sustained receptor stimulation in vitro and in vivo [2] [3]. PGH2 exhibits slightly greater stability than TXA2 but remains highly susceptible to non-enzymatic rearrangement to multiple prostaglandins.

Table 3: Stability and Receptor Affinity Comparison

ParameterU-46619Thromboxane A2Prostaglandin H2
Aqueous Half-life>24 hours~30 seconds~5 minutes
TP Receptor EC5035 nM [4] [7]~30 nM (estimated)~100 nM [3]
Platelet AggregationEC50 = 0.58 µM (aggregation)EC50 = 0.013 µM (shape change) [9]Similar potencyLower potency [3]
SelectivityTP-specific agonistTP agonist, but unstableSubstrate for multiple prostanoid synthases

Receptor Binding and Functional EffectsU-46619 exhibits higher selectivity for TP receptors compared to PGH2. While PGH2 activates multiple prostanoid receptors (including EP, FP, and TP receptors), U-46619's actions are selectively blocked by TP antagonists like SQ 29548 [1] [3]. Functional comparisons reveal:

  • Vasoconstriction: U-46619 and TXA2 show similar potency in coronary artery constriction, but U-46619 produces more sustained contractions due to stability [1] [10].
  • Platelet Activation: U-46619 replicates TXA2-induced platelet shape change (EC50 = 0.013 µM) and aggregation (EC50 = 0.58 µM) through identical Gi-coupled pathways involving phosphoinositide 3-kinase (PI3-K) activation and calcium mobilization [9] [10].
  • Paradoxical PGI2 Stimulation: Unlike TXA2, U-46619 induces vascular prostacyclin synthesis in rat aorta – an effect abolished by calcium chelation (EDTA) or calcium channel blockade (verapamil) [5]. This represents a counter-regulatory vascular response.

Ion Channel ModulationA critical distinction lies in U-46619's inhibition of coronary KCa channels, demonstrated in lipid bilayer-reconstituted porcine coronary artery channels [1]. This effect:

  • Requires application to the external channel surface
  • Decreases open probability (Po) by 15-80%
  • Is reversed by increased internal calcium concentrations
  • Mimics TXA2's action but with experimental utility due to stability

This channel inhibition contributes to U-46619's vasoconstrictive mechanism by reducing potassium efflux and promoting membrane depolarization, thereby enhancing voltage-dependent calcium influx [1].

Table 4: Functional Equivalence and Divergence in Physiological Systems

Biological SystemU-46619 EffectTXA2/PGH2 EffectKey Receptor/Mechanism
Vascular Smooth MuscleSustained contractionTransient contractionTP receptor → RhoA/ROCK pathway [9] [10]
Platelet AggregationFull aggregation at submicromolar dosesEquivalent aggregationTP receptor → Gi → PI3K activation [9]
PGI2 SynthesisStimulates production in rat aorta [5]Not demonstratedCalcium-dependent induction
Coronary KCa ChannelsInhibits open probability [1]Presumed similar (inferred from antagonist studies)External binding site, reversed by internal Ca2+

Properties

Product Name

U-46619

IUPAC Name

7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)

InChI Key

LQANGKSBLPMBTJ-UHFFFAOYSA-N

SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Synonyms

(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.